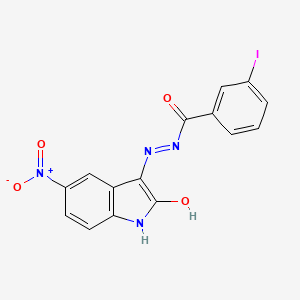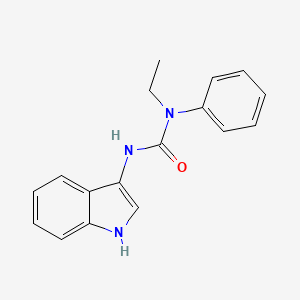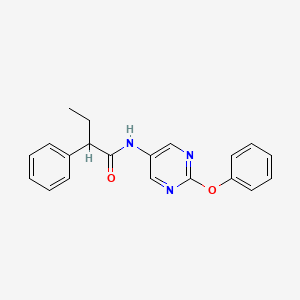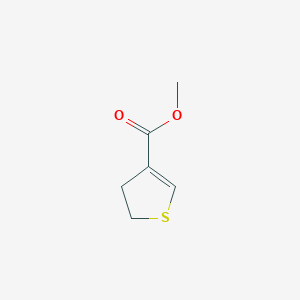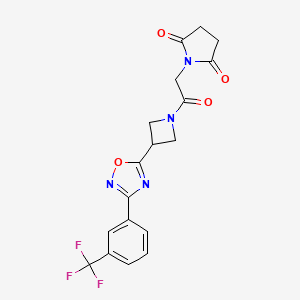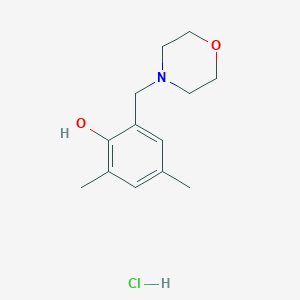
2,4-Dimethyl-6-(morpholinomethyl)benzenol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular formula of 2,4-Dimethyl-6-(morpholinomethyl)benzenol hydrochloride is C13H20ClNO2 . The molecular weight is 257.76 . The exact molecular structure is not provided in the available resources.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources. Its molecular formula is C13H20ClNO2 and the molecular weight is 257.76 .Scientific Research Applications
Diastereoselective Reactions and Synthesis
Research has explored the diastereoselective reactions involving morpholine derivatives, leading to the synthesis of complex organic compounds. For instance, reactions of trichloro(trifluoro)-nitrobutenes with morpholinoalkenes in specific solvents produce cyclic nitronates. These cyclic nitronates can undergo further transformations, yielding nitroketones upon hydrolysis, showcasing a pathway to synthesize structurally complex molecules (Korotaev et al., 2011). Similarly, the synthesis of morpholine derivatives has been shown to facilitate the formation of palladium(II) and mercury(II) complexes, indicative of morpholine's versatility in organometallic chemistry (Singh et al., 2000).
Asymmetric Synthesis
Morpholine derivatives have been employed in asymmetric synthesis, producing enantiopure compounds with potential pharmaceutical applications. An example is the asymmetric synthesis of dimethyl-2-(3-fluorinephenyl)-morpholinol hydrochlorides, which demonstrates the utility of morpholine derivatives in creating chiral molecules (Qiu-yan, 2013).
Catalysis
Morpholine derivatives have found applications in catalysis, particularly in facilitating oxygen atom transfer and oxidation reactions. Dioxidomolybdenum(VI) complexes with morpholine-based ligands have been synthesized and shown to catalyze oxygen atom transfer between organic compounds and also catalyze the oxidation of pyrogallol, mimicking the function of certain enzymes (Maurya et al., 2016).
Supramolecular Chemistry
Morpholine derivatives contribute to the self-assembly of supramolecular structures. Nickel and zinc complexes with morpholine and Schiff base ligands have been synthesized, forming one- and two-dimensional supramolecular networks through hydrogen bonding (Chen et al., 2009). This illustrates the role of morpholine derivatives in constructing complex molecular architectures with potential applications in materials science and nanotechnology.
Safety and Hazards
Properties
IUPAC Name |
2,4-dimethyl-6-(morpholin-4-ylmethyl)phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-10-7-11(2)13(15)12(8-10)9-14-3-5-16-6-4-14;/h7-8,15H,3-6,9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSQCSOJSJTDEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)CN2CCOCC2)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
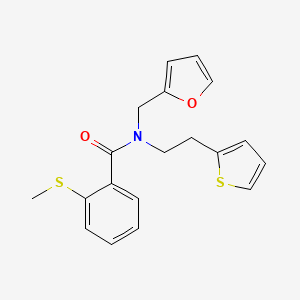
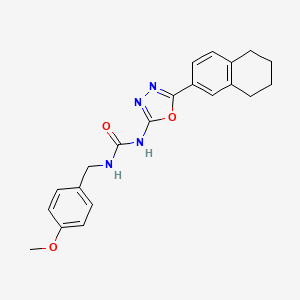
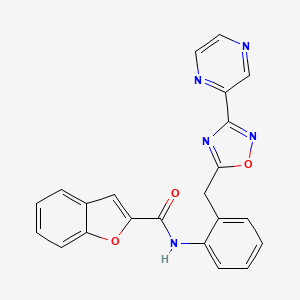
![N-benzoyl-N'-[2-methyl-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B2956947.png)
![N-(4-chlorophenyl)-2-(3-oxo-6-(phenylthio)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2956949.png)
![N-((1-(hydroxymethyl)cyclopropyl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2956950.png)

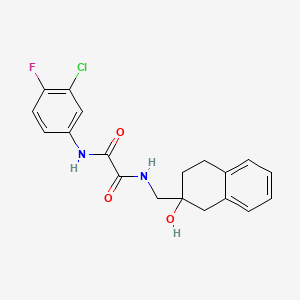
![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine](/img/structure/B2956954.png)
